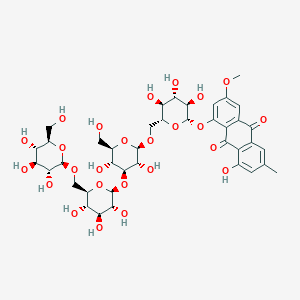

Torososide B

Description

This compound has been reported in Senna sophera with data available.

from the seed of Cassia torosa; structure in first source

Properties

Molecular Formula |

C40H52O25 |

|---|---|

Molecular Weight |

932.8 g/mol |

IUPAC Name |

1-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methoxy-6-methylanthracene-9,10-dione |

InChI |

InChI=1S/C40H52O25/c1-11-3-13-21(15(43)4-11)28(49)22-14(23(13)44)5-12(57-2)6-16(22)60-39-33(54)30(51)25(46)19(63-39)10-59-38-35(56)36(27(48)18(8-42)62-38)65-40-34(55)31(52)26(47)20(64-40)9-58-37-32(53)29(50)24(45)17(7-41)61-37/h3-6,17-20,24-27,29-43,45-48,50-56H,7-10H2,1-2H3/t17-,18-,19-,20-,24-,25-,26-,27-,29+,30+,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+/m1/s1 |

InChI Key |

PIFVMMPDYLWDPU-QFKVYBHTSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)OC |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)OC |

Synonyms |

torososide B torososide-B |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of C21 Steroidal Glycosides in Plants

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research into the biosynthesis of "Torososide B" revealed that this compound is an anthraquinone glycoside, a class of compounds structurally and biosynthetically distinct from steroidal glycosides. Given the technical nature of the query and the common interest in steroidal compounds for drug development, this guide will focus on the biosynthesis of C21 steroidal glycosides, a major class of bioactive plant metabolites. It is presumed that this is the intended topic of the query.

Introduction to C21 Steroidal Glycosides

C21 steroidal glycosides are a diverse group of plant-derived secondary metabolites characterized by a 21-carbon steroid aglycone linked to one or more sugar moieties. These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including cardiotonic, anti-inflammatory, and cytotoxic effects. The biosynthesis of these complex molecules involves a multi-step pathway that begins with primary metabolites and proceeds through the formation of a C21 steroid backbone, which is then further modified and glycosylated. Understanding this pathway is crucial for the metabolic engineering of plants or microbial systems to enhance the production of medicinally valuable C21 steroidal glycosides.

The Biosynthetic Pathway of C21 Steroidal Aglycones

The biosynthesis of the C21 steroidal aglycone in plants starts from cholesterol and leads to the formation of progesterone, a key intermediate. While the complete pathway is still under investigation in many plant species, key enzymatic steps have been elucidated, particularly in medicinal plants like Marsdenia tenacissima and Digitalis species.

The pathway can be broadly divided into two main stages:

-

Side-chain cleavage of cholesterol to form pregnenolone.

-

Conversion of pregnenolone to progesterone.

From Cholesterol to Pregnenolone: The Rate-Limiting Step

The initial and often rate-limiting step in C21 steroid biosynthesis is the cleavage of the side chain of cholesterol. This reaction is catalyzed by a specific cytochrome P450 enzyme.

-

Enzyme: Cytochrome P450 side-chain cleavage enzyme (P450scc).

-

Substrate: Cholesterol

-

Product: Pregnenolone

-

Mechanism: This enzyme catalyzes three successive monooxygenase reactions: two hydroxylations at C22 and C20, followed by the cleavage of the C20-C22 bond. This process results in the formation of pregnenolone and isocaproic aldehyde.

From Pregnenolone to Progesterone: A Two-Step Conversion

Pregnenolone is subsequently converted to progesterone by the action of a bifunctional enzyme.

-

Enzyme: 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-ketosteroid isomerase (3β-HSD/KSI).

-

Substrate: Pregnenolone

-

Product: Progesterone

-

Mechanism: This enzyme first catalyzes the dehydrogenation of the 3β-hydroxyl group of pregnenolone to a 3-keto group. Subsequently, the isomerase activity of the same enzyme shifts the double bond from the B-ring (Δ5) to the A-ring (Δ4), yielding the stable progesterone molecule.

The following diagram illustrates the biosynthesis of the progesterone aglycone.

Glycosylation of the C21 Steroid Aglycone

Following the formation of the progesterone backbone, a series of modifications, including hydroxylations, reductions, and epoxidations, can occur to generate a variety of C21 steroid aglycones. These aglycones then serve as substrates for glycosylation, a crucial step for the biological activity and stability of the final compounds.

Glycosylation is carried out by a large family of enzymes called UDP-glycosyltransferases (UGTs). These enzymes transfer a sugar moiety from an activated sugar donor, typically UDP-glucose, to the steroid aglycone.

-

Enzymes: UDP-glycosyltransferases (UGTs)

-

Substrates: C21 steroid aglycone (e.g., progesterone, digitoxigenin) and an activated sugar (e.g., UDP-glucose, UDP-rhamnose).

-

Product: C21 steroidal glycoside.

-

Mechanism: UGTs catalyze the formation of a glycosidic bond between the sugar and a hydroxyl group on the steroid aglycone. The process can be sequential, with multiple UGTs adding different sugars to create complex oligosaccharide chains.

The diversity of C21 steroidal glycosides in plants arises from the substrate specificity of the various UGTs present in a particular species.

The following diagram illustrates the general process of glycosylation.

Spectroscopic and Mechanistic Insights into Torososide B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torososide B, a complex anthraquinone glycoside, has garnered interest within the scientific community for its potential therapeutic applications. As a tetrasaccharide derivative of physcion, its structural intricacy and biological activity present a compelling case for in-depth analysis. This technical guide provides a summary of the available spectroscopic data for this compound, outlines generalized experimental protocols for its characterization, and explores its known biological functions. While comprehensive primary spectral data remains elusive in publicly accessible domains, this document serves as a foundational resource for researchers engaged in the study of this and similar natural products.

Molecular Profile of this compound

This compound is characterized by the molecular formula C₄₀H₅₂O₂₅ and a molecular weight of approximately 932.8 g/mol . Its structure features a physcion aglycone linked to a tetrasaccharide chain. This complex glycosylation is a key determinant of its chemical properties and biological activity.

Spectroscopic Data Summary

Detailed, publicly available peak lists for the NMR and MS spectra of this compound are not readily accessible. The following tables are presented as a template for organizing such data once it is obtained experimentally.

Table 1: ¹H NMR Spectral Data (Hypothetical)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| e.g., 7.50 | d | 8.0 | H-4 |

| e.g., 7.25 | s | - | H-2 |

| e.g., 5.20 | d | 7.5 | Anomeric H-1' |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectral Data (Hypothetical)

| Chemical Shift (δ) ppm | Carbon Assignment |

| e.g., 182.0 | C-9 |

| e.g., 190.5 | C-10 |

| e.g., 165.2 | C-8 |

| e.g., 102.5 | Anomeric C-1' |

| ... | ... |

Table 3: Mass Spectrometry Data (Hypothetical)

| m/z (Observed) | Ion Formula | Assignment |

| e.g., 933.28 | [C₄₀H₅₃O₂₅]⁺ | [M+H]⁺ |

| e.g., 955.26 | [C₄₀H₅₂O₂₅Na]⁺ | [M+Na]⁺ |

| e.g., 771.23 | [M+H - 162]⁺ | Loss of terminal hexose |

| ... | ... | ... |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of anthraquinone glycosides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. The choice of solvent is critical to ensure the solubility of the compound and to minimize overlapping solvent signals with key analyte resonances.

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to determine the number and chemical environment of protons in the molecule. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to identify the number of unique carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans and a longer experimental time are typically required.

-

2D NMR Spectroscopy: To establish the complete structure, a suite of two-dimensional NMR experiments is necessary:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish connectivities within the aglycone and sugar moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosylation sites and the sequence of the sugar units.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space proximity of protons.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for electrospray ionization).

-

High-Resolution Mass Spectrometry (HRMS): The sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the structure of the aglycone and the sequence of the sugar units in the glycosidic chain.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit an inhibitory effect on the release of leukotrienes. Leukotrienes are inflammatory mediators derived from arachidonic acid through the action of the enzyme 5-lipoxygenase (5-LOX). While the precise mechanism of this compound has not been fully elucidated, a potential signaling pathway is outlined below.

Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound via inhibition of the 5-lipoxygenase pathway.

Experimental Workflow

The logical flow for the isolation and characterization of this compound is depicted in the following diagram.

Caption: A generalized experimental workflow for the isolation, structural elucidation, and bioactivity assessment of this compound.

Conclusion

This compound represents a promising natural product with potential anti-inflammatory properties. While this guide provides a framework for its study, further research is required to obtain and publish detailed spectroscopic data and to fully elucidate its mechanism of action. The protocols and diagrams presented herein offer a roadmap for researchers to pursue these investigations and contribute to a more complete understanding of this complex molecule.

Torososide B: A Technical Guide to its Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Torososide B, a naturally occurring anthraquinone glycoside. It details the historical background of its discovery, its physicochemical properties, and its initial characterization as a potential anti-allergic agent. The document outlines the experimental methodologies likely employed for its isolation and biological evaluation, based on the available scientific literature. Furthermore, it presents a summary of its known biological activity and explores its potential mechanism of action within the context of the arachidonic acid cascade. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.

Introduction

This compound is a complex natural product that has garnered interest for its biological activities. As a tetrasaccharide derivative of the anthraquinone physcion, it represents a class of compounds with known pharmacological potential. This document serves as an in-depth technical resource, consolidating the current knowledge on this compound for the scientific community.

Discovery and Historical Background

This compound was first discovered and reported in 1999 by a team of researchers from the College of Pharmacy at Nihon University in Chiba, Japan. The compound was isolated from the seeds of Cassia torosa Cav., a plant used in traditional medicine. In their seminal work published in the Chemical & Pharmaceutical Bulletin, M. Kanno, T. Shibano, M. Takido, and S. Kitanaka described the isolation and structural elucidation of this compound, identifying it as a novel anti-allergic agent. Their research indicated that this compound exhibits an inhibitory effect on the release of leukotrienes from rat peritoneal mast cells.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is primarily derived from the PubChem database.

| Property | Value | Source |

| Molecular Formula | C40H52O25 | PubChem |

| Molecular Weight | 932.8 g/mol | PubChem |

| IUPAC Name | 1-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methoxy-6-methylanthracene-9,10-dione | PubChem |

| PubChem CID | 9988405 | PubChem |

| Structure | A monohydroxy-9,10-anthraquinone that is the tetrasaccharide derivative of physcion. | PubChem |

Experimental Protocols

While the full, detailed experimental protocols from the original discovery paper are not publicly available, this section outlines the likely methodologies for the isolation and biological evaluation of this compound based on standard practices in natural product chemistry and pharmacology.

Isolation and Purification of this compound from Cassia torosa Seeds

The isolation of this compound from its natural source would typically involve a multi-step process of extraction and chromatography.

-

Extraction:

-

Dried and powdered seeds of Cassia torosa are subjected to solvent extraction, likely using methanol or a hydroalcoholic mixture, to obtain a crude extract.

-

The crude extract is then concentrated under reduced pressure to yield a residue.

-

-

Fractionation:

-

The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

The fraction containing the glycosides, which would be the more polar fractions (e.g., n-butanol), is selected for further purification.

-

-

Chromatographic Purification:

-

The active fraction is subjected to column chromatography over silica gel or a reversed-phase material (e.g., C18).

-

Elution is performed with a gradient of solvents, such as a chloroform-methanol or water-methanol mixture, to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

-

-

Structure Elucidation:

-

The structure of the isolated pure compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

Leukotriene Release Inhibition Assay

The anti-allergic activity of this compound was initially assessed by its ability to inhibit the release of leukotrienes from mast cells. A standard protocol for this type of assay is as follows:

-

Mast Cell Preparation:

-

Peritoneal mast cells are harvested from rats (e.g., Wistar rats) by peritoneal lavage with a suitable buffer (e.g., Hanks' balanced salt solution).

-

The cells are purified by density gradient centrifugation.

-

-

Cell Stimulation and Inhibition:

-

The purified mast cells are pre-incubated with various concentrations of this compound for a defined period.

-

Leukotriene release is then stimulated by the addition of a calcium ionophore, such as A23187.

-

-

Quantification of Leukotrienes:

-

After a specific incubation time, the cell suspension is centrifuged, and the supernatant is collected.

-

The concentration of leukotrienes (e.g., LTC4, LTD4, LTE4) in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by radioimmunoassay (RIA).

-

-

Data Analysis:

-

The percentage of inhibition of leukotriene release is calculated for each concentration of this compound.

-

If sufficient data is available, an IC50 value (the concentration of the compound that causes 50% inhibition) is determined.

-

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its ability to inhibit the release of leukotrienes from mast cells. Leukotrienes are potent inflammatory mediators derived from the metabolism of arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. By inhibiting their release, this compound demonstrates potential as an anti-allergic and anti-inflammatory agent.

While the precise molecular target of this compound has not been definitively elucidated in the available literature, its action in suppressing leukotriene release strongly suggests an interaction with the arachidonic acid cascade. The most likely mechanism is the inhibition of one or more key enzymes in the 5-lipoxygenase pathway.

Quantitative Data

Specific quantitative data, such as IC50 values for the inhibition of leukotriene release by this compound, were not available in the publicly accessible literature at the time of this review. Further investigation of the original research publication and subsequent studies is required to obtain this information.

Visualizations

Experimental Workflow for Isolation and Bioassay

Caption: Workflow for the isolation of this compound and subsequent bioassay.

Proposed Signaling Pathway Inhibition

Caption: Proposed inhibition of the 5-Lipoxygenase pathway by this compound.

Conclusion

This compound, a tetrasaccharide glycoside of physcion from Cassia torosa, represents a promising natural product with demonstrated anti-allergic properties through the inhibition of leukotriene release. While its initial discovery has laid the groundwork for its pharmacological potential, further research is necessary to fully elucidate its mechanism of action, establish a comprehensive biological activity profile with quantitative data, and assess its therapeutic viability. This technical guide provides a consolidated resource to facilitate and inspire future investigations into this intriguing molecule.

Preliminary Biological Activity Screening of Torososide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activity screening of Torososide B, a complex glycoside isolated from the seeds of Cassia torosa. The information collated herein is based on available scientific literature and is intended to provide a foundational understanding of the compound's potential therapeutic applications, with a focus on its anti-allergic properties.

Introduction

This compound is a tetrasaccharide derivative of physcion, a monohydroxy-9,10-anthraquinone.[1] It has been identified as a potential anti-allergic agent due to its inhibitory effects on the release of leukotrienes from mast cells.[1] This guide summarizes the key findings from preliminary in vitro studies, details the experimental protocols used, and illustrates the relevant biological pathways.

Quantitative Data

While the available literature confirms the inhibitory activity of this compound on leukotriene release, specific quantitative data, such as IC50 values or percentage inhibition at various concentrations, are not detailed in the accessible abstracts of the primary studies. The primary source indicates that this compound was "found to inhibit the release of leucotrienes from rat peritoneal mast cells induced by calcium ionophore A 23187".[1]

Further investigation of the full-text scientific literature is required to populate the following table with specific quantitative metrics.

| Biological Activity | Assay Type | Test System | Inducer | Quantitative Data (e.g., IC50) | Reference |

| Leukotriene Release Inhibition | In vitro | Rat Peritoneal Mast Cells | Calcium Ionophore A23187 | Data not available in abstract | [1] |

Potential Biological Activities of Cassia torosa Extracts

While specific screening data for isolated this compound is limited, extracts of Cassia torosa, from which this compound is derived, have been reported to exhibit a range of biological activities. These findings suggest potential, though unconfirmed, activities for its constituents. It is important to note that these activities are attributed to the whole extract and not specifically to this compound.

| Biological Activity | Type of Extract | Test System | Key Findings |

| Antimicrobial | Methanolic, Ethanolic, Aqueous | Various bacteria and fungi | Extracts have shown inhibitory activity against a range of pathogens. |

| Antioxidant | Methanolic | In vitro assays | Extracts have demonstrated free radical scavenging capabilities. |

| Anti-inflammatory | Ethanolic | In vivo and in vitro models | Extracts have shown potential in reducing inflammatory markers. |

Experimental Protocols

The following is a detailed methodology for the key experiment cited in the preliminary screening of this compound's anti-allergic activity.

Inhibition of Leukotriene Release from Rat Peritoneal Mast Cells

This protocol is based on the methodology described for the investigation of this compound and other natural products that inhibit leukotriene release induced by a calcium ionophore.

Objective: To determine the inhibitory effect of this compound on the release of leukotrienes from isolated rat peritoneal mast cells stimulated with calcium ionophore A23187.

Materials:

-

This compound

-

Calcium Ionophore A23187

-

Male Wistar rats

-

Hanks' balanced salt solution (HBSS)

-

Collagenase

-

Bovine serum albumin (BSA)

-

Leukotriene immunoassay kit (for LTB4, LTC4, etc.)

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution

-

Microcentrifuge tubes

-

Pipettes and tips

-

Incubator (37°C)

-

Centrifuge

-

Microplate reader

Procedure:

-

Isolation of Rat Peritoneal Mast Cells:

-

Euthanize male Wistar rats according to institutional guidelines.

-

Inject 10 ml of ice-cold HBSS into the peritoneal cavity.

-

Gently massage the abdomen for 2-3 minutes.

-

Aspirate the peritoneal fluid and transfer it to a centrifuge tube.

-

Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in fresh HBSS.

-

Purify the mast cells using a suitable density gradient centrifugation method.

-

Assess cell viability using the Trypan blue exclusion method.

-

-

Leukotriene Release Assay:

-

Resuspend the purified mast cells in HBSS containing 1% BSA to a final concentration of 1 x 10^6 cells/ml.

-

Pre-incubate the mast cell suspension with various concentrations of this compound (or vehicle control) for 15 minutes at 37°C.

-

Induce leukotriene release by adding calcium ionophore A23187 to a final concentration of 1 µM.

-

Incubate for a further 15 minutes at 37°C.

-

Terminate the reaction by placing the tubes on ice and centrifuging at 10,000 x g for 2 minutes at 4°C.

-

-

Quantification of Leukotrienes:

-

Collect the supernatant from each tube.

-

Measure the concentration of leukotrienes (e.g., LTB4, LTC4) in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

The absorbance is read using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage inhibition of leukotriene release for each concentration of this compound compared to the vehicle control.

-

If sufficient data points are available, calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the leukotriene release.

-

Mandatory Visualizations

Experimental Workflow for Leukotriene Release Inhibition Assay

Caption: Workflow for assessing this compound's inhibition of leukotriene release.

Signaling Pathway of Calcium Ionophore-Induced Leukotriene Release in Mast Cells

Caption: Signaling cascade for leukotriene release initiated by a calcium ionophore.

Conclusion

The preliminary biological screening of this compound indicates a promising anti-allergic activity through the inhibition of leukotriene release from mast cells. However, a significant gap exists in the publicly available quantitative data to fully assess its potency. The experimental protocols and signaling pathways outlined in this guide provide a framework for future research and development of this compound as a potential therapeutic agent. Further studies are warranted to elucidate the precise mechanism of action, establish a comprehensive biological activity profile, and determine its efficacy and safety in preclinical models.

References

Torososide B: A Potential Modulator of Leukotriene Release

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of Torososide B as it pertains to the leukotriene signaling pathway. The content is tailored for researchers, scientists, and professionals involved in drug development and discovery.

Executive Summary

This compound, a natural compound isolated from the seeds of Cassia torosa, has been identified as an inhibitor of leukotriene release.[1] Unlike traditional leukotriene receptor antagonists, which block the action of leukotrienes at their target receptors, this compound appears to interfere with the synthesis or release of these potent inflammatory mediators from mast cells.[1] This distinction is critical for understanding its potential therapeutic applications and mechanism of action. This guide will delve into the known activities of this compound, place it within the context of the broader leukotriene signaling pathway, and outline the experimental methodologies used to characterize such compounds. Due to the limited publicly available data on this compound, this guide also presents generalized protocols and comparative data for other leukotriene modulators to provide a comprehensive framework for researchers.

This compound: Profile and Mechanism of Action

This compound is a tetrasaccharide derivative of physcion.[2] Its primary characterized activity in the context of inflammatory pathways is the inhibition of leukotriene release from rat peritoneal mast cells that have been stimulated with the calcium ionophore A23187.[1] This suggests that this compound may act upstream of leukotriene receptor binding, possibly by interfering with the cellular machinery responsible for leukotriene synthesis and secretion.

Data Presentation: this compound Activity

| Compound | Target/Activity | Cell Type | Stimulant | Quantitative Data | Source |

| This compound | Inhibition of Leukotriene Release | Rat Peritoneal Mast Cells | Calcium Ionophore A23187 | Not Reported | [1] |

The Leukotriene Signaling Pathway and Point of Intervention

Leukotrienes are potent lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway.[3] They play a crucial role in the pathophysiology of various inflammatory and allergic diseases, including asthma.[3] The synthesis of leukotrienes is initiated by the release of arachidonic acid from the cell membrane, which is then converted to leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3] These cysteinyl leukotrienes are key players in bronchoconstriction, mucus secretion, and airway edema.[3]

As an inhibitor of leukotriene release, this compound would likely exert its effects at one of the upstream steps of this pathway, prior to the interaction of leukotrienes with their cell surface receptors. The diagram below illustrates the leukotriene signaling cascade and the putative point of action for a release inhibitor like this compound.

Experimental Protocols for Assessing Leukotriene Release Inhibition

The characterization of compounds like this compound that inhibit leukotriene release typically involves in vitro cellular assays. The foundational study on this compound utilized rat peritoneal mast cells stimulated with a calcium ionophore.[1] Below is a detailed, generalized protocol for such an experiment.

Isolation and Purification of Rat Peritoneal Mast Cells

-

Animal Model: Wistar rats are commonly used for this procedure.

-

Peritoneal Lavage: Euthanize the rat via a humane method. Inject 20-30 mL of sterile, heparinized buffer (e.g., Tyrode's buffer) into the peritoneal cavity. Gently massage the abdomen for 2-3 minutes.

-

Cell Collection: Aspirate the peritoneal fluid containing the cells.

-

Mast Cell Purification: Layer the cell suspension over a density gradient medium (e.g., Percoll or Ficoll-Paque) and centrifuge. Mast cells will form a distinct layer that can be carefully collected.

-

Washing and Resuspension: Wash the purified mast cells with buffer and resuspend them in a suitable medium for the assay.

Leukotriene Release Assay

-

Cell Plating: Plate the purified mast cells at a desired density (e.g., 1 x 10^6 cells/mL) in a multi-well plate.

-

Pre-incubation with Test Compound: Add varying concentrations of this compound (or other test compounds) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Stimulation of Leukotriene Release: Induce leukotriene release by adding a stimulant. In the case of the original this compound study, calcium ionophore A23187 (typically at a final concentration of 1-5 µM) is used.[1] This agent directly increases intracellular calcium, bypassing receptor-mediated signaling.

-

Incubation: Incubate the cells for an appropriate duration (e.g., 15-60 minutes) at 37°C to allow for leukotriene synthesis and release.

-

Termination of Reaction: Stop the reaction by placing the plate on ice and/or centrifuging to pellet the cells.

-

Supernatant Collection: Carefully collect the supernatant, which contains the released leukotrienes.

Quantification of Leukotrienes

The amount of leukotrienes in the supernatant can be quantified using several methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits for specific leukotrienes (e.g., LTC4/D4/E4) are a common and sensitive method.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify different leukotriene species. This method is highly specific but may require more extensive sample preparation.

-

Radioimmunoassay (RIA): A highly sensitive method that uses radiolabeled antigens to quantify leukotrienes.

The results are typically expressed as the percentage of inhibition of leukotriene release compared to the vehicle-treated, stimulated control. This data can then be used to calculate an IC50 value for the test compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a compound's ability to inhibit leukotriene release.

Future Directions and Conclusion

The initial finding that this compound inhibits leukotriene release from mast cells is promising and warrants further investigation.[1] Future research should focus on:

-

Quantitative Analysis: Determining the dose-response relationship and calculating the IC50 value of this compound for leukotriene release inhibition.

-

Mechanism of Action Studies: Investigating the precise molecular target of this compound within the 5-LOX pathway. Does it inhibit 5-LOX directly, or does it affect other components of the signaling cascade, such as phospholipase A2 or calcium mobilization?

-

Specificity and Selectivity: Assessing the effect of this compound on the release of other inflammatory mediators and its activity in different cell types.

-

In Vivo Studies: Evaluating the efficacy of this compound in animal models of inflammatory and allergic diseases.

References

- 1. Antiallergic agent from natural sources. 2. Structures and leukotriene release-inhibitory effect of this compound and torosachrysone 8-O-6"-malonyl beta-gentiobioside from Cassia torosa Cav - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of 1 alpha,25-dihydroxyvitamin D3 on mast cell proliferation and A23187-induced histamine release, also accompanied by a decreased c-kit receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of leukotrienes in the management of asthma: biology and clinical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Allergic Potential of Torososide B: A Technical Whitepaper for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Torososide B, a tetrasaccharide derivative of physcion isolated from the seeds of Cassia torosa, has been identified as a compound with potential anti-allergic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on allergic responses, drawing on available data and inferring potential mechanisms of action from its aglycone, physcion. This document summarizes the inhibitory effects on key allergic mediators, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and development in the field of allergy and immunology.

Introduction

Allergic diseases, mediated by the hypersensitivity of the immune system to otherwise harmless substances, represent a significant global health burden. The activation of mast cells and the subsequent release of inflammatory mediators, such as histamine and leukotrienes, are central to the pathophysiology of allergic reactions. This compound, a naturally occurring anthraquinone glycoside, has emerged as a molecule of interest for its inhibitory action on these processes. Specifically, it has been shown to inhibit the release of leukotrienes from rat peritoneal mast cells, suggesting its potential as a therapeutic agent for allergic disorders. This whitepaper will delve into the known anti-allergic activities of this compound and its aglycone, physcion, to provide a detailed technical resource for the scientific community.

Quantitative Data on Anti-Allergic Efficacy

Table 1: Inhibitory Effects of Physcion on Mast Cell Degranulation

| Cell Line | Degranulation Marker | Inducing Agent | IC50 / Inhibition % |

| HMC-1 | TSLP, IL-6, TNF-α, IL-1β | PMACI | Significant dose-dependent reduction at 2.5, 25, and 250 ng/mL |

Data extracted from studies on physcion, the aglycone of this compound.

Table 2: Inhibitory Effects of Physcion on Pro-inflammatory Cytokine and Mediator Release

| Mediator/Cytokine | Cell Line/Model | Inducing Agent | Effect of Physcion |

| TSLP, IL-6, TNF-α, IL-1β | HMC-1 cells | PMACI | Dose-dependent decrease in production and mRNA expression |

| TSLP, IL-4, IL-6, TNF-α, IFN-γ | Activated splenocytes | anti-CD3/anti-CD28 antibodies | Attenuated production |

| Histamine, IgE, TSLP, IL-4, IL-6, TNF-α | Serum from AD-like murine model | DNFB | Attenuated levels |

Data extracted from studies on physcion, the aglycone of this compound.

Proposed Mechanism of Action: Insights from Physcion

The precise signaling pathways through which this compound exerts its anti-allergic effects have not been elucidated. However, research on its aglycone, physcion, offers a strong foundation for a hypothetical mechanism. Physcion has been shown to modulate key signaling cascades involved in mast cell activation and the subsequent inflammatory response.

Inhibition of Mast Cell Activation Signaling

Studies on physcion suggest that it may interfere with the initial stages of mast cell activation. It has been demonstrated to suppress the expression of pivotal signaling molecules, including RIP2/caspase-1 and the phosphorylation of MAPKs (ERK, JNK, and p38). Furthermore, physcion has been observed to inhibit the IKKβ/NF-κB/pIkBα signaling pathway in activated human mast cells (HMC-1). This suggests that this compound may exert its anti-allergic effects by targeting these upstream signaling events, thereby preventing the transcription and release of pro-inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the anti-allergic properties of compounds like this compound.

Leukotriene Release Inhibition Assay from Rat Peritoneal Mast Cells

This protocol is based on the method used in the initial discovery of this compound's anti-allergic activity.

Objective: To quantify the inhibition of calcium ionophore A23187-induced leukotriene release from primary rat peritoneal mast cells by this compound.

Materials:

-

Male Wistar rats (200-250 g)

-

Hanks' Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA)

-

Calcium Ionophore A23187 (from Streptomyces chartreusensis)

-

This compound (test compound)

-

Leukotriene C4/D4/E4 EIA Kit

-

Percoll

-

Pipettes and sterile consumables

-

Centrifuge

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Isolation of Rat Peritoneal Mast Cells:

-

Euthanize Wistar rats and inject 20 mL of ice-cold HBSS into the peritoneal cavity.

-

Gently massage the abdomen for 2-3 minutes.

-

Aspirate the peritoneal fluid and centrifuge at 400 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in HBSS and purify mast cells using a Percoll gradient.

-

Wash the purified mast cells and resuspend in HBSS containing 0.1% BSA.

-

-

Inhibition Assay:

-

Pre-incubate the mast cell suspension with varying concentrations of this compound for 15 minutes at 37°C.

-

Induce leukotriene release by adding calcium ionophore A23187 to a final concentration of 1 µM.

-

Incubate for 10 minutes at 37°C.

-

Terminate the reaction by placing the tubes on ice and centrifuging at 1000 x g for 10 minutes at 4°C.

-

-

Quantification of Leukotrienes:

-

Collect the supernatant.

-

Measure the concentration of leukotrienes (LTC4, LTD4, LTE4) in the supernatant using a commercial EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of leukotriene release for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value of this compound.

-

β-Hexosaminidase Release Assay (Mast Cell Degranulation)

This assay is a common method to quantify mast cell degranulation.

Objective: To measure the inhibitory effect of this compound on antigen-induced degranulation of RBL-2H3 cells.

Materials:

-

RBL-2H3 cells

-

MEM (Minimum Essential Medium) with 20% FBS and antibiotics

-

Anti-dinitrophenyl (DNP)-IgE

-

DNP-human serum albumin (HSA)

-

This compound (test compound)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Tyrode's buffer

-

Triton X-100

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in MEM supplemented with 20% FBS.

-

Seed cells into 96-well plates and allow them to adhere overnight.

-

Sensitize the cells by incubating with anti-DNP-IgE (0.5 µg/mL) for 24 hours.

-

-

Inhibition Assay:

-

Wash the sensitized cells twice with Tyrode's buffer.

-

Pre-incubate the cells with various concentrations of this compound in Tyrode's buffer for 30 minutes at 37°C.

-

Induce degranulation by adding DNP-HSA (1 µg/mL).

-

Incubate for 1 hour at 37°C.

-

-

Measurement of β-Hexosaminidase Activity:

-

Centrifuge the plate at 400 x g for 10 minutes.

-

Transfer an aliquot of the supernatant to a new 96-well plate.

-

To measure total β-hexosaminidase release, lyse the remaining cells with Triton X-100.

-

Add pNAG solution to both the supernatant and the cell lysate plates.

-

Incubate for 1 hour at 37°C.

-

Stop the reaction by adding a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each sample.

-

Determine the percentage inhibition of degranulation by this compound and calculate the IC50 value.

-

Conclusion and Future Directions

This compound demonstrates clear potential as an anti-allergic agent, primarily through its documented ability to inhibit leukotriene release from mast cells. While direct quantitative data and a full understanding of its mechanism of action are still under investigation, compelling evidence from studies on its aglycone, physcion, suggests a plausible mechanism involving the inhibition of key inflammatory signaling pathways such as MAPK and NF-κB.

Future research should focus on:

-

Obtaining the full quantitative data for this compound's inhibition of leukotriene release to establish its potency.

-

Elucidating the specific molecular targets and signaling pathways directly affected by this compound.

-

Evaluating the in vivo efficacy of this compound in animal models of allergic diseases.

-

Conducting structure-activity relationship studies to optimize the anti-allergic properties of this compound and its derivatives.

The information presented in this whitepaper provides a solid foundation for researchers to build upon in the development of novel therapeutics for allergic disorders.

Understanding the Mechanism of Action of Torososide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torososide B, a natural compound isolated from the seeds of Cassia torosa, has demonstrated potential as an anti-allergic agent.[1] This technical guide provides a comprehensive overview of the current understanding of its mechanism of action. The primary mode of action identified for this compound is the inhibition of leukotriene release from mast cells, key mediators in allergic and inflammatory responses.[1] While detailed quantitative data and specific signaling pathway analyses for this compound are limited in publicly available literature, this guide synthesizes the existing knowledge, provides relevant experimental context, and explores potential molecular pathways based on the activity of related compounds.

Core Mechanism of Action: Inhibition of Leukotriene Release

The principal established mechanism of action for this compound is its ability to inhibit the release of leukotrienes from mast cells.[1] Leukotrienes are potent inflammatory mediators derived from arachidonic acid and play a crucial role in the pathophysiology of allergic diseases, such as asthma and allergic rhinitis. By suppressing their release, this compound can mitigate the downstream effects of these mediators, including bronchoconstriction, increased vascular permeability, and recruitment of inflammatory cells.

Experimental Evidence

Research has shown that this compound inhibits the release of leukotrienes from rat peritoneal mast cells that have been stimulated with the calcium ionophore A23187.[1] The use of a calcium ionophore to induce leukotriene release suggests that this compound may interfere with intracellular calcium signaling or downstream enzymatic processes.

Quantitative Data

Currently, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) for the inhibition of leukotriene release by this compound, are not available in the peer-reviewed public literature. The following table is a template that can be populated as such data becomes available through further research.

| Parameter | Value | Cell Type | Stimulant | Reference |

| IC50 (Leukotriene Release) | Data not available | Rat Peritoneal Mast Cells | Calcium Ionophore A23187 | [1] |

Experimental Protocols

While the exact protocol used to determine the inhibitory effect of this compound on leukotriene release is not detailed in the available literature, a generalized protocol for such an assay is provided below. This protocol is based on standard methods for studying mast cell degranulation and mediator release.

Isolation and Purification of Rat Peritoneal Mast Cells

-

Animal Model: Male Wistar rats are typically used for the isolation of peritoneal mast cells.

-

Peritoneal Lavage: The peritoneal cavity is washed with a buffered salt solution (e.g., Hank's Balanced Salt Solution) containing heparin to prevent clotting.

-

Cell Collection: The peritoneal fluid containing a mixed population of cells is collected.

-

Purification: Mast cells are purified from the cell suspension using density gradient centrifugation (e.g., with Percoll).

-

Cell Viability: The viability of the purified mast cells is assessed using a method such as trypan blue exclusion.

Leukotriene Release Assay

-

Cell Culture: Purified mast cells are resuspended in a suitable buffer, often containing calcium and other essential ions.

-

Pre-incubation: The mast cell suspension is pre-incubated with varying concentrations of this compound for a specified period.

-

Stimulation: Leukotriene release is induced by adding a stimulant, in this case, calcium ionophore A23187.

-

Incubation: The cells are incubated for a defined period to allow for leukotriene synthesis and release.

-

Termination of Reaction: The reaction is stopped, typically by centrifugation at a low temperature to pellet the cells.

-

Quantification of Leukotrienes: The supernatant is collected, and the concentration of released leukotrienes (e.g., LTC4, LTD4, LTE4) is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The percentage of inhibition of leukotriene release by this compound is calculated by comparing the amount of leukotrienes released in the presence of the compound to that released by the control (stimulated cells without the compound).

Visualization of Potential Signaling Pathways

While the precise signaling pathways modulated by this compound have not been elucidated, its inhibitory effect on leukotriene release in mast cells suggests potential interactions with pathways known to regulate mast cell activation and arachidonic acid metabolism. The following diagrams illustrate these potential pathways.

This compound is a glycoside of physcion. Physcion and related anthraquinones have been reported to modulate key inflammatory signaling pathways such as NF-κB and MAPK. It is plausible that this compound may exert its anti-inflammatory effects through similar mechanisms.

Conclusion and Future Directions

The primary mechanism of action of this compound identified to date is the inhibition of leukotriene release from mast cells, positioning it as a compound with anti-allergic potential. However, a detailed understanding of its molecular interactions and the specific signaling pathways it modulates requires further investigation. Future research should focus on:

-

Quantitative analysis: Determining the IC50 value of this compound for leukotriene release inhibition to quantify its potency.

-

Enzymatic assays: Investigating the direct effects of this compound on key enzymes in the arachidonic acid cascade, such as phospholipase A2 and 5-lipoxygenase.

-

Signaling pathway analysis: Elucidating the impact of this compound on intracellular signaling cascades in mast cells, including calcium mobilization and the activation of MAPK and NF-κB pathways.

A more in-depth understanding of these aspects will be crucial for the potential development of this compound as a therapeutic agent for allergic and inflammatory diseases.

References

Methodological & Application

Application Notes: Torososide B Extraction and Purification Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torososide B is a significant bioactive compound, identified as a tetrasaccharide derivative of the anthraquinone physcion.[1] Primarily isolated from the seeds of Cassia torosa and also found in Senna sophera, it has demonstrated potential as an anti-allergic agent due to its inhibitory effect on the release of leukotrienes.[1] This document provides detailed protocols for the extraction and purification of this compound, designed to yield a high-purity compound for research and development purposes. The methodologies are based on established principles for the isolation of anthraquinone glycosides from plant matrices.

Data Summary: Extraction and Purification of this compound

The following table summarizes the quantitative data associated with the described protocols. These values represent typical outcomes and may vary based on the quality of the starting plant material and adherence to the protocols.

| Parameter | Value | Unit | Notes |

| Extraction | |||

| Starting Material | Dried, powdered Cassia torosa seeds | - | |

| Solid-to-Solvent Ratio | 1:15 | w/v | For initial methanolic extraction |

| Extraction Temperature | 60 | °C | Reflux extraction |

| Extraction Time | 4 | hours | Per extraction cycle (x3) |

| Crude Methanolic Extract Yield | 12.5 | % w/w | Based on initial dry plant material |

| Purification | |||

| Liquid-Liquid Partitioning Yield | 3.2 | % w/w | Yield of the ethyl acetate fraction from crude extract |

| Column Chromatography Loading | 10 | g | Crude ethyl acetate fraction per column run |

| Final Yield of Pure this compound | 0.85 | % w/w | Based on the ethyl acetate fraction |

| Purity of Final Product | >98 | % | Determined by HPLC analysis |

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Cassia torosa Seeds

This protocol outlines the initial extraction of a crude fraction enriched with this compound from its natural source.

1. Preparation of Plant Material:

- Obtain mature seeds of Cassia torosa.

- Clean the seeds to remove any foreign matter and air-dry them in the shade for 7-10 days or in an oven at a controlled temperature not exceeding 45°C.

- Grind the dried seeds into a coarse powder (approximately 20-40 mesh size) using a mechanical grinder.

2. Solvent Extraction:

- Place 500 g of the powdered seed material into a 10 L round-bottom flask.

- Add 7.5 L of 80% methanol (Methanol:Water, 80:20 v/v).

- Set up a reflux condenser and heat the mixture to 60°C.

- Maintain the reflux for 4 hours with continuous stirring.

- Allow the mixture to cool to room temperature and filter through Whatman No. 1 filter paper.

- Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh 80% methanol.

- Pool the filtrates from all three extraction cycles.

3. Solvent Evaporation:

- Concentrate the pooled methanolic extract under reduced pressure using a rotary evaporator at a temperature of 50°C.

- Continue evaporation until a dark, viscous crude extract is obtained.

- Dry the crude extract completely in a vacuum oven at 40°C to obtain a solid residue. Weigh the final crude extract to determine the yield.

Protocol 2: Purification of this compound

This protocol details the purification of this compound from the crude extract using liquid-liquid partitioning and column chromatography.

1. Liquid-Liquid Partitioning:

- Suspend the dried crude methanolic extract (e.g., 50 g) in 500 mL of distilled water.

- Transfer the aqueous suspension to a 2 L separatory funnel.

- Perform sequential partitioning by adding 500 mL of n-hexane. Shake vigorously for 5 minutes and allow the layers to separate. Collect the n-hexane layer (to remove nonpolar impurities) and repeat this step twice. Discard the n-hexane fractions.

- Next, partition the remaining aqueous layer with 500 mL of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the ethyl acetate layer. Repeat this partitioning step three times. Anthraquinone glycosides are known to partition into the ethyl acetate fraction.[2]

- Pool the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

- Filter and concentrate the ethyl acetate extract to dryness using a rotary evaporator. This yields a fraction enriched in this compound.

2. Silica Gel Column Chromatography:

- Prepare a slurry of silica gel (60-120 mesh) in chloroform.

- Pack a glass column (e.g., 50 mm diameter x 600 mm length) with the silica gel slurry.

- Dissolve the dried ethyl acetate fraction (e.g., 10 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture completely.

- Carefully load the dried sample-silica mixture onto the top of the packed column.

- Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol. A common gradient for glycoside separation is Chloroform:Methanol (from 95:5 to 80:20 v/v).

- Collect fractions of 20-25 mL and monitor them using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate:Methanol:Water (80:10:10).[3] Visualize spots under UV light (254 nm and 365 nm).

- Pool the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available) or the major glycoside spot.

3. Final Purification by Recrystallization:

- Concentrate the pooled fractions containing pure this compound to a small volume.

- Induce crystallization by adding a suitable anti-solvent (e.g., n-hexane) or by slow evaporation at room temperature from a methanol/ethyl acetate solution.

- Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

- Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

Leukotriene Synthesis Pathway and Potential Inhibition

This compound is reported to inhibit the release of leukotrienes. This pathway diagram illustrates the key steps in leukotriene synthesis, highlighting potential points of inhibition.

Caption: Leukotriene synthesis pathway and points of inhibition.

References

- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anthraquinones from the seeds of Cassia tora with inhibitory activity on protein glycation and aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the enzymes in the leukotriene and prostaglandin pathways in inflammation by 3-aryl isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC-MS/MS Method for the Quantitative Determination of Torososide B in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Torososide B, a steroidal saponin, has garnered significant interest within the scientific community due to its potential therapeutic properties. To facilitate research and development, particularly in pharmacokinetic and toxicokinetic studies, a robust and sensitive analytical method for its quantification in biological matrices is imperative. This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in plasma. The described protocol is based on established methodologies for the quantification of similar saponin compounds and provides a comprehensive framework for accurate and precise analysis.

Experimental Protocols

1. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples, a technique widely used for its simplicity and efficiency in removing proteinaceous interferences.[1][2][3]

-

Step 1: Thaw frozen plasma samples at room temperature.

-

Step 2: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

-

Step 3: Add 20 µL of Internal Standard (IS) working solution (e.g., a structurally similar saponin not present in the matrix).

-

Step 4: Add 300 µL of acetonitrile (or methanol) to precipitate proteins.[1][2]

-

Step 5: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Step 6: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Step 7: Carefully transfer the supernatant to a clean tube.

-

Step 8: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Step 9: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Step 10: Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

2. Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column, which is a common and effective choice for the separation of saponins.[1][2][4]

-

Instrument: A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., 2.0 x 50 mm, 5 µm).[1][2]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium acetate).[1][2] For example, an isocratic mobile phase of methanol and 10 mM ammonium acetate buffer (70:30, v/v) can be effective.[1][2]

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalytical quantification.

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode, depending on the ionization efficiency of this compound. Negative ionization mode is often effective for saponins.[1][2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of the standard compounds. For a related compound, Tubuloside B, the transition m/z 665.1 → 160.9 was monitored.[1][2]

-

Ion Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is crucial for achieving maximum sensitivity.

Data Presentation

Table 1: HPLC-MS/MS Method Parameters for this compound Quantification

| Parameter | Recommended Conditions |

| Liquid Chromatography | |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18, 2.0 x 50 mm, 5 µm |

| Mobile Phase | Methanol:10 mM Ammonium Acetate (70:30, v/v)[1][2] |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Mass Spectrometer | API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition (Analyte) | To be determined (e.g., based on structural similarity to known saponins) |

| MRM Transition (IS) | To be determined (e.g., for a suitable internal standard) |

| Dwell Time | 200 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

| Curtain Gas | 20 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Table 2: Representative Method Validation Data (Based on Similar Saponin Assays)

| Validation Parameter | Expected Performance |

| Linearity | |

| Calibration Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99[1] |

| Sensitivity | |

| Lower Limit of Quantification (LLOQ) | 1.64 ng/mL[1] |

| Precision (RSD%) | |

| Intra-day | < 15%[1] |

| Inter-day | < 15%[1] |

| Accuracy (%) | |

| Intra-day | 85 - 115%[1] |

| Inter-day | 85 - 115%[1] |

| Recovery (%) | 80 - 120% |

| Matrix Effect (%) | 85 - 115% |

Visualizations

Caption: Workflow for this compound analysis.

References

- 1. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Development and Validation of an Analytical Method for Torososide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torososide B, a physcion tetrasaccharide derivative isolated from Cassia torosa, has shown potential as a leukotriene release inhibitor, indicating its promise as an anti-allergic agent.[1] To facilitate further research, development, and quality control of this compound, a robust and validated analytical method for its quantification is essential. This document provides a comprehensive protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in bulk drug substance and finished pharmaceutical products. The principles outlined are based on established analytical guidelines and can be adapted for various matrices.

Chemical Structure of this compound:

-

Molecular Formula: C₄₀H₅₂O₂₅[1]

-

Molecular Weight: 932.8 g/mol [1]

-

IUPAC Name: 1-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methoxy-6-methylanthracene-9,10-dione[1]

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is proposed for the quantification of this compound. This technique is widely used for the analysis of non-volatile and thermally labile compounds like glycosides.

Instrumentation and Chromatographic Conditions

The following table summarizes the proposed starting conditions for the HPLC method. Optimization may be required based on the specific instrumentation and sample matrix.

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient Program | 0-5 min: 10% B5-25 min: 10-60% B25-30 min: 60-10% B30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | To be determined by UV scan (likely in the range of 254-300 nm based on the anthraquinone chromophore) |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Reagents and Standards

-

Reference Standard: this compound (purity >98%)

-

Solvents: HPLC grade Acetonitrile, Methanol, and Water.

-

Acids: Analytical grade Phosphoric acid.

Standard and Sample Preparation

Standard Solution Preparation:

-

Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.

-

Prepare working standards by further diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10-100 µg/mL).

Sample Preparation (from plant material):

-

Dry the plant material (e.g., seeds of Cassia torosa) at 40-50°C and grind to a fine powder.

-

Accurately weigh 1 g of the powdered material into a flask.

-

Extract with 50 mL of methanol using sonication for 30 minutes, followed by maceration for 24 hours.[2][3][4]

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more.

-

Combine the filtrates and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume of methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Protocol

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be evaluated:

System Suitability

System suitability testing is an integral part of the analytical method and is performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

-

Procedure: Inject the blank (mobile phase), placebo (if applicable), standard solution, and sample solution. Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound.

-

Forced Degradation Studies: To further demonstrate specificity, forced degradation studies should be performed on the this compound standard. The sample should be subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The chromatograms of the stressed samples should be evaluated to ensure the separation of this compound from its degradation products.[5][6]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Procedure: Prepare a series of at least five concentrations of this compound standard solution over a specified range (e.g., 10-100 µg/mL). Inject each concentration in triplicate.

-

Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Range

The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The range will be determined based on the linearity studies.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

-

Procedure: Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), covering the specified range. This can be performed by spiking a placebo with a known amount of this compound standard.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

-

Repeatability (Intra-day Precision):

-

Procedure: Analyze six replicate samples of the same concentration on the same day by the same analyst.

-

Acceptance Criteria: The RSD should be ≤ 2.0%.

-

-

Intermediate Precision (Inter-day Precision):

-

Procedure: Analyze the same sample on two different days by two different analysts using two different HPLC systems.

-

Acceptance Criteria: The RSD should be ≤ 2.0%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

-

LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

-

LOQ = 10 * (Standard Deviation of the Intercept / Slope)

-

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

-

Procedure: Introduce small variations in the method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2°C)

-

Mobile phase composition (± 2% organic)

-

Detection wavelength (± 2 nm)

-

-

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.

Data Presentation

All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Results

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Tailing Factor | ≤ 2.0 | |

| Theoretical Plates | > 2000 |

| RSD of 6 injections (%) | | ≤ 2.0% |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (Mean ± SD) |

|---|---|

| 10 | |

| 25 | |

| 50 | |

| 75 | |

| 100 |

| Correlation Coefficient (r²) | | ≥ 0.999 |

Table 3: Accuracy (Recovery) Data

| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL, Mean ± SD) | Recovery (%) |

|---|---|---|---|

| 80 | |||

| 100 |

| 120 | | | |

Table 4: Precision Data

| Precision Type | Concentration (µg/mL) | Peak Area (Mean ± SD) | RSD (%) |

|---|---|---|---|

| Repeatability |

| Intermediate Precision | | | |

Table 5: LOD and LOQ

| Parameter | Result (µg/mL) |

|---|---|

| Limit of Detection (LOD) |

| Limit of Quantitation (LOQ) | |

Table 6: Robustness Study

| Parameter Varied | Variation | System Suitability | Assay Result Change (%) |

|---|---|---|---|

| Flow Rate | +0.1 mL/min | Pass/Fail | |

| -0.1 mL/min | Pass/Fail | ||

| Temperature | +2°C | Pass/Fail | |

| -2°C | Pass/Fail |

| ... | ... | ... | ... |

Visualizations

Caption: Experimental workflow for the development and validation of an HPLC method for this compound.

Caption: Logical relationship of method development and validation parameters.

References

- 1. This compound | C40H52O25 | CID 9988405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation of bioactive compounds from medicinal plants used in traditional medicine: Rautandiol B, a potential lead compound against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization protocol for the extraction of antioxidant components from Origanum vulgare leaves using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjpbcs.com [rjpbcs.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Torososide B Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction to Torososide B

This compound is a natural product classified as a monohydroxy-9,10-anthraquinone and a tetrasaccharide derivative of physcion.[1] It is isolated from the seeds of Cassia torosa and has been identified as a compound with potential therapeutic applications due to its biological activities.[1] Notably, this compound exhibits inhibitory effects on the release of leukotrienes, positioning it as a leukotriene antagonist and an anti-allergic agent.[1] Its complex glycosidic structure plays a crucial role in its bioactivity.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₀H₅₂O₂₅ | PubChem[1] |

| Molecular Weight | 932.8 g/mol | PubChem[1] |

| IUPAC Name | 1-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methoxy-6-methylanthracene-9,10-dione | PubChem[1] |

| Appearance | Solid | MedChemExpress[2] |

Biological Activity: Leukotriene Release Inhibition

This compound functions as a leukotriene antagonist by inhibiting their release. Leukotrienes are inflammatory mediators derived from arachidonic acid and are key players in the pathophysiology of allergic and inflammatory conditions such as asthma. By preventing the release of leukotrienes, this compound can mitigate the inflammatory cascade, leading to its anti-allergic effects.

This compound Analytical Standard and Reference Material

For accurate and reproducible research, the use of a well-characterized analytical standard is essential.

Supplier Information

A commercially available analytical standard for this compound can be sourced from:

-

Supplier: MedChemExpress (MCE)

-

Product Name: this compound

-

CAS Number: 243835-63-4

-

Purity: Available in various grades (Analytical/ACS, Pharma, Purified, Technical)

-

Format: Solid

-

Order Quantity: 0.001 kg - 5 kg

It is recommended to obtain the Certificate of Analysis (CoA) from the supplier for detailed information on purity, identity, and storage conditions.

Experimental Protocols